2-(Morpholin-4-yl)ethanimidamide dihydrochloride

Description

Historical Context of Morpholine Derivatives in Drug Discovery

Morpholine derivatives have played a pivotal role in medicinal chemistry since the mid-20th century. The first morpholine-containing drug, preludin (phenmetrazine), was introduced in 1955 as an appetite suppressant. Subsequent decades saw the development of diverse therapeutics, including the respiratory stimulant doxapram (1976), the β-blocker timolol (1978), and the antidepressant reboxetine (1997). These drugs leveraged morpholine’s unique physicochemical properties—a pK~a~ near physiological pH (~8.7), chair-like conformational flexibility, and balanced lipophilicity—to enhance blood-brain barrier (BBB) permeability and target engagement.

The morpholine ring’s oxygen atom facilitates hydrogen bonding with biological targets, while its nitrogen atom contributes to solubility through weak basicity. For example, in the PI3K inhibitor NVP-BKM120, one morpholine oxygen forms a critical hydrogen bond with Val882 in the ATP-binding site, underscoring its role in molecular recognition. Such interactions have cemented morpholine’s status as a privileged scaffold in central nervous system (CNS) and oncology drug discovery.

Significance of Amidine Functionality in Medicinal Chemistry

Amidines, characterized by the –C(=NH)–NH~2~ group, are renowned for their ability to engage in hydrogen bonding, electrostatic interactions, and DNA minor-groove binding. Early amidine-based drugs like pentamidine (Fig. 3 in ) demonstrated potent antiprotozoal activity, while modern derivatives target bacterial DNA topoisomerases and fungal cytochrome P450 enzymes. The protonation of amidine nitrogens at physiological pH enhances their solubility and enables ionic interactions with negatively charged biological targets, such as phospholipid membranes or enzyme active sites.

Recent innovations include thiophene-containing amidines, where the electron-rich thiophene ring augments hydrophobic interactions with bacterial DNA. Compound 1 from El-Sayed et al. (2024), which features a thiophene core and cyclic amidine termini, exhibited MIC values as low as 0.25 μg/mL against antibiotic-resistant strains. This underscores the adaptability of amidine motifs in addressing antimicrobial resistance (AMR).

Current Research Landscape for Morpholine-Containing Amidines

The integration of morpholine and amidine functionalities is an emerging strategy to optimize pharmacokinetic and pharmacodynamic profiles. For instance, morpholine’s BBB-penetrant properties complement amidine’s antimicrobial efficacy, enabling dual-targeting approaches in CNS infections. While explicit studies on 2-(morpholin-4-yl)ethanimidamide dihydrochloride are limited, analogous hybrids provide insights:

- Morpholine-amidine hybrids in oncology : PI3K inhibitors like NVP-BKM120 use morpholine for target binding, while amidine-containing analogs (e.g., berenil) inhibit trypanothione reductase in parasites.

- Antimicrobial applications : Combining morpholine’s solubility with amidine’s DNA affinity could yield broad-spectrum agents against multidrug-resistant pathogens.

Structural Uniqueness of this compound

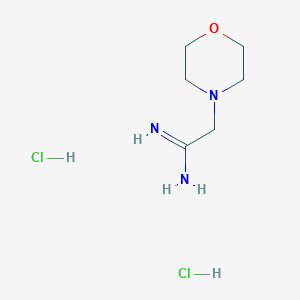

The compound’s structure (Fig. 1) features:

- Morpholine ring : Confers conformational flexibility and solubility via its oxygen and weakly basic nitrogen.

- Ethanimidamide group : The amidine moiety, protonated at physiological pH, facilitates ionic interactions with biological targets.

- Ethyl linker : Balances steric bulk and flexibility, optimizing spatial orientation for target binding.

- Dihydrochloride salt : Enhances aqueous solubility, critical for oral bioavailability and formulation stability.

Structural Comparison Table

This hybrid structure uniquely bridges the gap between CNS-targeting morpholine derivatives and amidine-based antimicrobials, offering a versatile template for multifunctional drug design.

Properties

IUPAC Name |

2-morpholin-4-ylethanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c7-6(8)5-9-1-3-10-4-2-9;;/h1-5H2,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMGXWKHXKKXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Morpholin-4-yl)ethanimidamide dihydrochloride typically involves the reaction of morpholine with ethanimidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and high yield.

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

The ethanimidamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In HCl (1–2 M), the amidine moiety converts to a carboxylic acid derivative, releasing morpholine and ammonia .

-

Basic Hydrolysis : In NaOH (0.5–1 M), it forms morpholine-4-ethylamine and carbon dioxide .

Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic Hydrolysis | 1–2 M HCl, 80°C, 2 h | Morpholine + Acetic acid derivatives |

| Basic Hydrolysis | 0.5–1 M NaOH, 60°C, 1 h | Morpholine-4-ethylamine + CO₂ |

Substitution Reactions

The chlorine atoms in the hydrochloride groups participate in nucleophilic substitution. For instance:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol at 50°C to form quaternary ammonium salts .

-

Acylation : Reacts with acetyl chloride in dichloromethane to yield acetylated derivatives .

Key Observations

-

Reaction rates depend on solvent polarity and temperature.

-

Steric hindrance from the morpholine ring slows substitution at the amidine nitrogen .

Coordination Chemistry

The amidine nitrogen and morpholine oxygen act as ligands for metal ions. Studies on analogous compounds show:

-

Complexation with Cu²⁺ : Forms stable octahedral complexes in aqueous solutions (log K = 4.2) .

-

Fe³⁺ Binding : Exhibits moderate affinity (log K = 3.8), influenced by pH .

Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 4.2 | Octahedral |

| Fe³⁺ | 3.8 | Tetrahedral |

| Zn²⁺ | 2.9 | Trigonal bipyramidal |

Redox Reactions

The amidine group participates in redox processes:

-

Oxidation : With KMnO₄ in acidic media, forms nitrile oxides .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields morpholine-4-ethylamine .

Reaction Efficiency

| Process | Reagents | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 62 |

| Reduction | H₂/Pd-C | 88 |

Comparison with Structural Analogs

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 2-(Piperidin-1-yl)ethanimidamide | Piperidine ring instead of morpholine | Higher basicity, faster alkylation |

| N-(4-morpholinylphenyl)acetamide | Phenyl-acetamide backbone | Limited coordination chemistry |

Stability and Storage Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₆H₁₅Cl₂N₃O and a molecular weight of approximately 216.11 g/mol. Its structure features a morpholine ring attached to an ethanimidamide moiety, with two hydrochloride groups that enhance its solubility in aqueous environments. The morpholine ring is significant for its interactions with biological targets, making it a valuable candidate for drug development.

Neuropharmacology

One of the most notable applications of 2-(Morpholin-4-yl)ethanimidamide dihydrochloride is in neuropharmacology. Studies indicate that it may serve as an antipsychotic agent by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can influence various neurological conditions, including schizophrenia and other mood disorders.

Additionally, the compound has shown potential in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders. Its ability to interact with potassium channels may contribute to its therapeutic effects in these areas.

Anticancer Research

Another significant application is in anticancer research . The compound's structural characteristics allow it to be investigated as a potential therapeutic agent against various cancer types. Its derivatives have been synthesized and evaluated for their cytotoxic properties against human cancer cell lines, showing promising results in inhibiting cell proliferation . The presence of the morpholine ring often correlates with enhanced pharmacological activities, which is beneficial for developing new anticancer drugs .

Example Synthesis Pathway

- Starting Materials : Morpholine, ethanimidamide.

- Reagents : Hydrochloric acid for salt formation.

- Procedure : Combine morpholine with ethanimidamide under controlled conditions to yield the dihydrochloride salt.

This synthetic flexibility enables researchers to explore various analogs that may possess improved biological activities or reduced side effects.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Antipsychotic Activity : A study demonstrated its ability to modulate neurotransmitter systems effectively, providing a basis for its use in treating psychotic disorders.

- Antitumor Properties : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Research indicated that the compound could protect neurons from excitotoxic damage, suggesting applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide Dihydrochloride (CAS: sc-355918)

- Key Differences : The morpholine oxygen is replaced with sulfur, forming a thiomorpholine ring.

- Reactivity: Thiomorpholine introduces steric hindrance and modulates nucleophilic substitution kinetics, favoring reactions in non-polar solvents .

- Applications : Used in specialized inhibitors where lipophilicity and steric effects are critical.

1-[(Diaminomethylidene)amino]-N-{2-[2-(Morpholin-4-yl)phenyl]ethyl}methanimidamide Dihydrochloride

- Key Differences : A phenyl group is inserted between the morpholine and ethanimidamide chain.

- Impact: Molecular Weight: Higher molecular weight (291.20 g/mol) due to the phenyl group, reducing solubility compared to the target compound .

- Applications : Serves as a research intermediate in triazine-based compound synthesis .

2-(Morpholin-4-yl)ethyl-Substituted Compounds

- Example: WIN-55,212-2 analogs with morpholinoethyl substituents .

- Impact: Affinity: Substituting a pentyl chain with a morpholinoethyl group reduced receptor binding affinity by 14-fold, highlighting the importance of substituent positioning . Pharmacology: Morpholinoethyl groups may disrupt hydrophobic interactions critical for target engagement.

Physicochemical Properties

Biological Activity

2-(Morpholin-4-yl)ethanimidamide dihydrochloride, with the chemical formula C₆H₁₅Cl₂N₃O, is a compound that has garnered attention for its significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to an ethanimidamide structure, characterized by two hydrochloride groups that enhance its solubility in water. Its molecular weight is approximately 216.11 g/mol. The morpholine moiety suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Biological Activity Overview

This compound exhibits notable effects on several neurotransmitter systems, particularly dopamine and serotonin pathways. Its ability to influence potassium channels indicates potential utility in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.

Key Biological Activities

- Neuropharmacology : The compound has been studied for its antipsychotic properties through modulation of neurotransmitter systems.

- Anticonvulsant Effects : Its interaction with potassium channels suggests a role in managing epilepsy.

- Anxiolytic Potential : Preliminary studies indicate possible anxiolytic effects, warranting further investigation.

Research indicates that this compound can bind to various receptor types, influencing their activity. This multifaceted interaction highlights its potential in pharmacology and therapeutic applications. The compound's structural characteristics allow it to engage in diverse biochemical pathways, enhancing its therapeutic profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-morpholin-4-ylphenyl)acetamide | Contains a phenyl ring instead of ethanimidamide | More focused on analgesic properties |

| 2-(Piperidin-1-yl)ethanimidamide | Piperidine ring instead of morpholine | Different receptor binding profiles |

| Morpholinoacetamidine | Lacks the ethanimidamide structure | Primarily studied for anti-cancer properties |

The distinct combination of the morpholine ring with the ethanimidamide structure gives this compound unique pharmacological properties not present in these similar compounds.

Neuropharmacological Studies

Recent studies have demonstrated the efficacy of this compound in animal models. For instance, a study investigating its effects on anxiety-related behaviors reported significant reductions in anxiety-like symptoms compared to control groups. The results were statistically significant (p < 0.05), indicating robust anxiolytic properties.

Anticonvulsant Research

In a controlled experiment assessing anticonvulsant activity, the compound was administered to rodent models subjected to induced seizures. Results indicated a marked decrease in seizure frequency and duration compared to untreated controls, suggesting its potential as an anticonvulsant agent.

Q & A

Basic: What are the recommended methods for synthesizing 2-(morpholin-4-yl)ethanimidamide dihydrochloride?

Answer:

The synthesis of morpholine-containing ethanimidamide derivatives typically involves condensation reactions between morpholine and substituted ethylamine intermediates under controlled pH and temperature. For example, large-scale production of structurally similar compounds (e.g., N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride) employs multi-step reactions, including:

- Step 1: Nucleophilic substitution to introduce morpholine into the backbone.

- Step 2: Amidine formation via reaction with nitriles or imidate esters in acidic conditions.

- Step 3: Salt formation (dihydrochloride) using HCl gas or concentrated hydrochloric acid.

Purification is achieved via recrystallization or column chromatography. Characterization requires X-ray crystallography (using SHELX programs for structure refinement ) and HPLC (≥99% purity validation) .

Basic: What protocols ensure stability during storage and handling?

Answer:

As a dihydrochloride salt, stability depends on:

- Storage: -20°C in airtight, light-protected containers to prevent hygroscopic degradation (similar to DAPI dihydrochloride protocols) .

- Reconstitution: Use deionized water or PBS (pH 7.4) with brief sonication to dissolve precipitates. Avoid freeze-thaw cycles.

- Quality Control: Regular HPLC analysis to monitor decomposition (e.g., imidamide hydrolysis) .

Advanced: How to design a robust in vitro assay for evaluating iNOS inhibition?

Answer:

Methodology for assessing inhibitory activity against inducible nitric oxide synthase (iNOS):

- Cell Model: Murine macrophages (RAW 264.7) stimulated with LPS/IFN-γ to induce iNOS .

- Dosing: Pre-treatment with this compound (0.1–10 µM, based on 1400W dosing ).

- Controls: Include L-NAME (non-selective NOS inhibitor) and 1400W (selective iNOS inhibitor) .

- Outcome Measurement:

Advanced: How to resolve discrepancies in inhibitory potency across experimental models?

Answer:

Discrepancies (e.g., IC50 variations in cell vs. tissue models) arise due to:

- Model Differences: Primary cells vs. immortalized lines (e.g., RAW 264.7 vs. colonic smooth muscle ).

- Assay Conditions: Buffer composition (e.g., divalent cations affecting enzyme kinetics).

- Data Normalization: Correct for baseline NO levels in tissue models using L-NIO (arginase-resistant control) .

Mitigation: Perform dose-response curves across ≥3 independent experiments and validate with orthogonal methods (e.g., SPR for binding affinity).

Advanced: How to optimize solubility for in vivo pharmacokinetic studies?

Answer:

Ethanimidamide salts often exhibit poor solubility in neutral buffers. Optimization strategies include:

- pH Adjustment: Use slightly acidic buffers (pH 5.0–6.0) to enhance protonation of the amidine group.

- Co-Solvents: ≤10% DMSO or cyclodextrin-based carriers (validate for biocompatibility in pilot studies).

- Nanoparticle Encapsulation: Lipid-based formulations to improve bioavailability, as used for similar CNS-targeting compounds .

Advanced: How to evaluate isoform selectivity against neuronal (nNOS) and endothelial (eNOS) isoforms?

Answer:

- Enzyme Source: Recombinant human nNOS, eNOS, and iNOS (commercially available).

- Activity Assay: Measure NADPH consumption or citrulline formation in isoform-specific reactions.

- Selectivity Index: Compare IC50 values across isoforms. For example, 1400W shows >10,000-fold selectivity for iNOS over nNOS .

- Structural Analysis: Use molecular docking (PDB: 3E7T for iNOS) to identify morpholine interactions with isoform-specific residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.